2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)11-5-3-6-12(9-11)21-15(22)13-8-10-4-1-2-7-14(10)24-16(13)23/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUJVKNPEQUAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the condensation of 3-(trifluoromethyl)aniline with 2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride. This intermediate is then reacted with the amine to yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of chromene derivatives, including 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and NCI-H460 (non-small cell lung cancer) through apoptosis induction and cell cycle arrest mechanisms .
Case Study:
A study evaluating various chromene derivatives demonstrated that specific modifications, such as the introduction of trifluoromethyl groups, enhanced their cytotoxicity against cancer cells. The compound was found to induce apoptosis in A549 cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
Chromene derivatives have also been investigated for their antimicrobial activities. The structural features of this compound may contribute to its effectiveness against various bacterial strains.
Case Study:
In vitro assays revealed that similar chromene compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell death .
Fluorescent Probes
The fluorescence properties of chromene derivatives make them suitable candidates for use as fluorescent probes in biological imaging. The ability to emit light upon excitation allows for real-time tracking of cellular processes.
Case Study:
Research has shown that chromene derivatives can be utilized in fluorescence microscopy to visualize cellular components. The incorporation of the trifluoromethyl group enhances the photostability and brightness of these probes, making them valuable tools in biomedical research .
Mechanism of Action
The mechanism of action of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The chromene ring structure allows for π-π stacking interactions with aromatic residues in the target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, differing primarily in substituents, electronic effects, or biological activity profiles. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Coumarin Carboxamide Derivatives
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., -CF₃): The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or methyl substituents . For example, the 3,5-dimethylphenyl variant (Table 1, row 3) exhibits weaker electron withdrawal, favoring π-stacking interactions in crystal lattices but reduced cellular permeability .
- Amide vs. Imine Linkages: Replacing the carbonyl oxygen with an imine group (Table 1, row 4) introduces tautomerism, which modulates electronic conjugation and may alter binding modes in biological targets .
Physicochemical Properties
- Solubility: The 4-methoxyphenethyl derivative (Table 1, row 2) shows improved aqueous solubility due to the polar methoxy group, whereas the trifluoromethylphenyl variant is more lipophilic .
- Thermal Stability: Melting points vary significantly; for instance, N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide melts at 277.1–279.2°C, reflecting strong intermolecular hydrogen bonding , while imine-containing analogs exhibit lower thermal stability due to tautomeric flexibility .
Biological Activity
2-Oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H10F3NO3
- Molecular Weight : 333.26 g/mol
- CAS Number : 301196-52-1
The presence of the trifluoromethyl group is significant, as it enhances the compound's metabolic stability and lipid solubility, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes, including cholinesterases (AChE and BChE), β-secretase, COX-2, and lipoxygenases (LOX-5 and LOX-15). The trifluoromethyl group facilitates strong interactions with these enzymes through halogen bonding, enhancing inhibitory potency.
- Antioxidant Activity : The compound exhibits free radical-scavenging properties, which are essential in mitigating oxidative stress-related diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound possesses notable inhibitory effects against various targets:
Cytotoxicity
The cytotoxic effects of the compound have been assessed against several cancer cell lines:
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotection : In a study exploring neuroprotective agents, derivatives similar to this compound were found to inhibit β-amyloid aggregation, suggesting a potential role in Alzheimer's disease treatment .
- Anti-inflammatory Effects : The compound's moderate inhibition of COX-2 indicates potential anti-inflammatory applications. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step pathways, including:
- Coupling Reactions : Amide bond formation between the chromene-3-carboxylic acid derivative and 3-(trifluoromethyl)aniline using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- Protection/Deprotection : Sensitive functional groups (e.g., the chromene carbonyl) may require protection during intermediate steps to avoid side reactions .
- Optimization : Key parameters include temperature (60–80°C for amidation), solvent polarity (aprotic solvents enhance nucleophilicity), and catalysts (e.g., DMAP for acyl transfer). Yields >70% are achievable with rigorous purification via column chromatography .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR confirm regiochemistry, particularly the (2Z)-imine configuration and trifluoromethyl group placement .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., the planar chromene ring and imine geometry). SHELXL is commonly used for refinement, with data-to-parameter ratios >15 ensuring accuracy .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 388.09 for [M+H]) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl) impact reactivity and biological activity?
The trifluoromethyl group exerts strong electron-withdrawing effects, which:
- Enhance electrophilicity at the chromene carbonyl, facilitating nucleophilic attacks in synthetic modifications .
- Improve metabolic stability and membrane permeability in pharmacological assays. Comparative studies show 10–20% higher cytotoxicity in analogs with CF vs. Cl or NO substituents .
- Modulate binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2), as shown in docking simulations .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., variable IC50_{50}50 values)?
Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) and control cell line passage numbers .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation. LC-MS monitoring ensures compound integrity in biological matrices .
- Structural Analogues : Compare with N-(3-chlorobenzyl) and N-(4-methoxybenzyl) derivatives to isolate substituent-specific effects .
Q. What computational approaches predict the pharmacokinetic profile of this compound?
- QSAR Models : Utilize PubChem descriptors (e.g., topological polar surface area <90 Å predicts blood-brain barrier penetration) .
- Molecular Dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and aqueous solubility (~15 µM), guiding formulation strategies .
Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives of this compound?
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts in the chromene ring .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H⋯O interactions stabilizing the carboxamide group) .
- Twinned Crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the imine group .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting .
- Data Reproducibility : Archive raw spectral/crystallographic data in repositories like CCDC or PubChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
